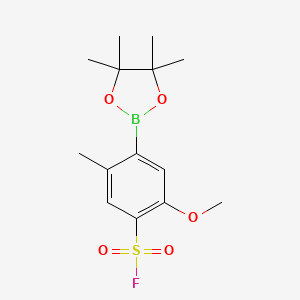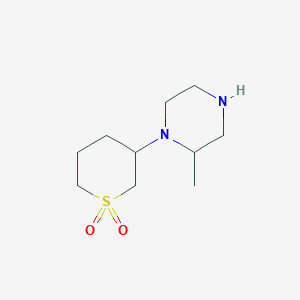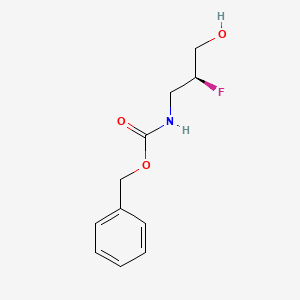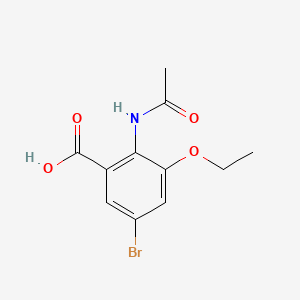
2-Acetamido-5-bromo-3-ethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-5-bromo-3-ethoxybenzoic acid is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and an ethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-3-ethoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-ethoxybenzoic acid to introduce the bromine atom at the 5-position. This is followed by the acylation of the amino group to form the acetamido group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-5-bromo-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: 2-Acetamido-5-bromo-3-carboxybenzoic acid.
Reduction: 2-Acetamido-3-ethoxybenzoic acid.
Substitution: 2-Acetamido-5-azido-3-ethoxybenzoic acid or 2-Acetamido-5-thio-3-ethoxybenzoic acid.
Aplicaciones Científicas De Investigación
2-Acetamido-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-5-bromo-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and acetamido group can form hydrogen bonds and halogen bonds, respectively, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Acetamido-3-ethoxybenzoic acid: Lacks the bromine atom, which may influence its biological activity.
2-Acetamido-5-bromoisonicotinic acid: Contains a pyridine ring instead of a benzene ring, which can alter its chemical properties.
Uniqueness
The combination of these functional groups can provide a balance of hydrophilicity and lipophilicity, making it a versatile compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C11H12BrNO4 |
|---|---|
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
2-acetamido-5-bromo-3-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-9-5-7(12)4-8(11(15)16)10(9)13-6(2)14/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
TWTQLORJWPKZMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1NC(=O)C)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


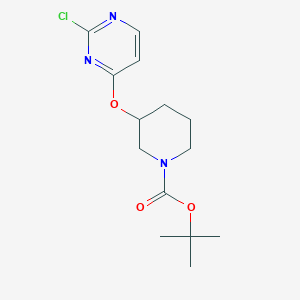
![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)

![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
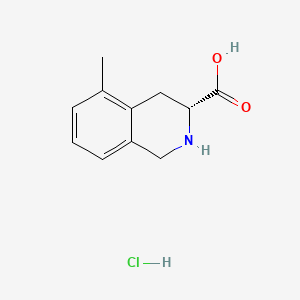
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
